molecular formula C14H17N3 B13989360 4-(2-phenyl-1H-imidazol-1-yl)Piperidine

4-(2-phenyl-1H-imidazol-1-yl)Piperidine

Cat. No.: B13989360
M. Wt: 227.30 g/mol
InChI Key: MQCFDCBQBNZUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-phenyl-1H-imidazol-1-yl)Piperidine is a chemical compound that features a piperidine ring substituted with a 2-phenyl-1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenyl-1H-imidazol-1-yl)Piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-phenyl-1H-imidazol-1-yl)Piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-phenyl-1H-imidazol-1-yl)Piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-phenyl-1H-imidazol-1-yl)Piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-phenyl-1H-imidazol-1-yl)Piperidine is unique due to the combination of the piperidine and imidazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-phenylimidazol-1-yl)piperidine

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-16-10-11-17(14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2

InChI Key

MQCFDCBQBNZUPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CN=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.